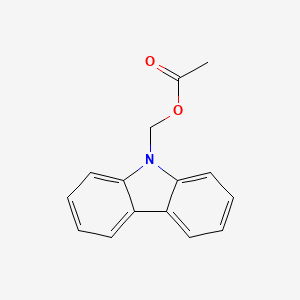

9h-Carbazol-9-ylmethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

carbazol-9-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRCGCOOLSCNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299715 | |

| Record name | 9h-carbazol-9-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6510-71-0 | |

| Record name | NSC132289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazol-9-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazol 9 Ylmethyl Acetate and Cognate Carbazole Esters

Direct Synthesis Strategies for 9-Acetoxymethylated Carbazole (B46965) Derivatives

Direct synthetic routes to 9-acetoxymethylated carbazole derivatives offer efficient and often atom-economical methods for the preparation of these compounds. These strategies typically involve a single key transformation to introduce the acetoxymethyl group onto the carbazole nitrogen.

Esterification of 9-Hydroxymethyl-9H-Carbazole Precursors

A straightforward and common method for the synthesis of 9H-carbazol-9-ylmethyl acetate (B1210297) is the esterification of 9-hydroxymethyl-9H-carbazole. This precursor can be obtained by the reduction of 9-formylcarbazole (carbazole-9-carbaldehyde) using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). rsc.org The subsequent esterification of the resulting 9-(hydroxymethyl)carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base, yields the desired 9H-carbazol-9-ylmethyl acetate. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the esterification reaction.

Acetylation Reactions on the Carbazole Nitrogen Atom

Direct acetylation of the carbazole nitrogen is another viable route. While the direct addition of an acetyl group to the nitrogen of 9H-carbazole typically yields 9-acetyl-9H-carbazole, modifications of this approach can lead to the desired acetoxymethylated product. For instance, N-alkylation of 9H-carbazole with an appropriate haloacetate, such as ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), in the presence of a base like sodium hydride or potassium carbonate, affords the corresponding carbazole-9-yl-acetate ester. researchgate.netnih.govpiche.org.pk Subsequent reduction of the ester functionality would yield the corresponding alcohol, which can then be acetylated.

Alternatively, N-alkylation of carbazole with chloroacetyl chloride can furnish N9-(chloroacetyl)-carbazole, which can then be further manipulated. niscpr.res.in For example, reaction with hydrazine (B178648) hydrate (B1144303) can produce N9-(hydrazinoacetyl)-carbazole, a versatile intermediate for the synthesis of more complex carbazole derivatives. niscpr.res.in

Oxidative Acetoxylation Approaches Utilizing Specific Reagents (e.g., Manganese(III) Acetate)

Oxidative acetoxylation reactions represent a more advanced strategy for the introduction of an acetate group. Manganese(III) acetate (Mn(OAc)₃) is a notable reagent in this context, known for its ability to mediate oxidative free-radical reactions. nih.govrsc.org While direct oxidative acetoxylation at the 9-position of carbazole is less common, Mn(OAc)₃ is widely used for the α'-acetoxylation of α,β-unsaturated ketones, a reaction that proceeds via a radical mechanism. organic-chemistry.org This reagent can oxidize a carbon atom adjacent to a carbonyl group, facilitating the introduction of an acetate moiety. wikipedia.org The mechanism involves the formation of a manganese enolate followed by electron transfer to generate a radical intermediate, which can then be trapped by an acetate ligand. nih.gov Although not a direct route to 9H-carbazol-9-ylmethyl acetate, the principles of Mn(OAc)₃-mediated oxidation could potentially be adapted for the functionalization of carbazole derivatives. For instance, a substrate with a suitable activating group at the 9-position might be susceptible to such an oxidative acetoxylation.

Multi-Step Pathways for Structurally Elaborated Carbazole Acetate Analogues

The synthesis of more complex carbazole acetate analogues often requires multi-step sequences that allow for the introduction of various functional groups and the construction of intricate molecular frameworks.

Derivatization from Ethyl 2-(9H-Carbazol-9-yl)acetate and Related Carbazole Esters

Ethyl 2-(9H-carbazol-9-yl)acetate is a key intermediate in the synthesis of a wide range of carbazole derivatives. researchgate.netnih.govnih.gov It is typically prepared by the N-alkylation of 9H-carbazole with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. researchgate.netnih.gov This versatile building block can be further modified in numerous ways.

For example, treatment of ethyl 2-(9H-carbazol-9-yl)acetate with hydrazine hydrate leads to the formation of 2-(9H-carbazol-9-yl)acetohydrazide. nih.gov This hydrazide can then serve as a precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles. researchgate.net The resulting compounds can be further elaborated through reactions like the Mannich reaction to introduce additional structural diversity. researchgate.net

Furthermore, the ester group of ethyl 2-(9H-carbazol-9-yl)acetate can be hydrolyzed to the corresponding carboxylic acid, 2-(9H-carbazol-9-yl)acetic acid. This acid can then be coupled with different amines or alcohols to form a variety of amides and esters, respectively.

Introduction of the Acetate Moiety within Complex Carbazole Frameworks

The introduction of an acetate group can also be a key step in the synthesis of complex, polycyclic carbazole structures. For instance, in the synthesis of aryl-functionalized carbazole-based porous coordination cages, diacetyl derivatives of carbazole are utilized as precursors. osti.gov These diacetyl compounds can be oxidized to dicarboxylates, which are then esterified. osti.gov This demonstrates how the principles of acetylation and esterification are applied in the construction of highly elaborate supramolecular structures.

In another example, the synthesis of novel benzofuran-tethered triazolylcarbazoles involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com This highlights the use of a halo-acetylated carbazole derivative as a key building block for creating complex heterocyclic systems with potential biological activity.

The following table provides a summary of some key carbazole esters and their synthetic precursors:

| Compound Name | Precursor(s) | Reagent(s) | Reference(s) |

| 9H-Carbazol-9-ylmethyl acetate | 9-Hydroxymethyl-9H-carbazole | Acetyl chloride or Acetic anhydride | rsc.org |

| Ethyl 2-(9H-carbazol-9-yl)acetate | 9H-Carbazole | Ethyl chloroacetate or Ethyl bromoacetate, Base (e.g., NaH, K₂CO₃) | researchgate.netnih.govpiche.org.pk |

| Methyl 9H-carbazole-9-acetate | 9H-Carbazole | Methyl bromoacetate | nih.gov |

| 2-(9H-Carbazol-9-yl)acetohydrazide | Ethyl 2-(9H-carbazol-9-yl)acetate | Hydrazine hydrate | nih.gov |

| N9-(Chloroacetyl)-carbazole | 9H-Carbazole | Chloroacetyl chloride | niscpr.res.in |

Click Chemistry Approaches for Carbazole-Triazole-Phosphonate Conjugates

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. jetir.org The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.orgnih.gov This methodology has been effectively employed to synthesize complex carbazole-containing molecules, including carbazole-triazole-phosphonate conjugates. mdpi.com These conjugates are of interest for their potential applications in medicinal chemistry and materials science.

The synthesis of these conjugates involves a convergent approach where a carbazole moiety bearing a terminal alkyne is coupled with an azido-phosphonate derivative through the CuAAC reaction. mdpi.com A specific example is the synthesis of Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. mdpi.com

The key steps in this synthesis are:

Preparation of the Alkyne Precursor : The carbazole-containing dipolarophile, 9-(prop-2-yn-1-yl)-9H-carbazole, is prepared first. This is achieved through the nucleophilic substitution of 9H-carbazole on propargyl bromide. mdpi.com

The Click Reaction : The prepared carbazole alkyne is then reacted with an appropriate α-azido phosphonate (B1237965), such as diethyl (azido(benzamido)methyl)phosphonate. The cycloaddition is catalyzed by a Cu(I) species, typically generated in situ from copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. mdpi.com The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole linker. mdpi.com

| Reaction Details | |

|---|---|

| Target Compound | Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate |

| Reactant 1 (Alkyne) | 9-(prop-2-yn-1-yl)-9H-carbazole |

| Reactant 2 (Azide) | Diethyl (azido(benzamido)methyl)phosphonate |

| Catalyst System | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate |

| Solvent | Water/Ethanol (B145695) mixture (50/50) |

| Yield | 90% |

| Key Outcome | High regioselectivity for the 1,4-regioisomer. |

| Characterization | Structure confirmed by 1D-NMR (³¹P, ¹H, ¹³C), 2D-NMR (¹H-¹H, ¹H-¹³C), IR, and elemental analysis. |

| Reference | mdpi.com |

This synthetic strategy showcases the power of click chemistry to efficiently construct complex molecular architectures by linking a carbazole unit to a phosphonate group through a stable triazole bridge.

Computational and Theoretical Chemistry Investigations of 9h Carbazol 9 Ylmethyl Acetate Systems

Density Functional Theory (DFT) Calculations for Ground-State Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules like 9H-Carbazol-9-ylmethyl acetate (B1210297).

Molecular Geometry Optimization and Conformation Analysis

Theoretical geometry optimization of carbazole (B46965) derivatives is typically performed to find the most stable conformation of the molecule. For the parent 9H-carbazole, DFT calculations predict a completely planar conformation for the isolated molecule. However, in the solid state, slight deviations from planarity are observed, with dihedral angles between the arene and pyrrole (B145914) rings being small. nih.gov

In related compounds, such as methyl 9H-carbazole-9-acetate, the carbazole ring system is found to be essentially planar. iaamonline.orgresearchgate.net The acetate substituent typically adopts a conformation where its mean plane is nearly perpendicular to the plane of the carbazole ring system. iaamonline.orgresearchgate.net This perpendicular arrangement minimizes steric hindrance and is a common feature in N-substituted carbazoles. For 9H-Carbazol-9-ylmethyl acetate, a similar conformation is expected, with the carbazole core maintaining its planarity and the -CH2COOCH3 group oriented away from the plane.

Table 1: Representative Dihedral Angles in Carbazole Derivatives

| Compound | Dihedral Angle (°) between Carbazole and Substituent Plane | Reference |

| Methyl 9H-carbazole-9-acetate | 86.5 (7) | researchgate.net |

| 1-nitro-9H-carbazole | 1.82 (18) (between arene and pyrrole rings) | nih.gov |

| 9-nitrocarbazole | 0.40 (7) (between arene and pyrrole rings) | nih.gov |

This table presents data for related carbazole compounds to illustrate typical geometric parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO's location can be influenced by the nature of the substituent. For 9H-Carbazol-9-ylmethyl acetate, the carbazole moiety acts as the primary electron donor. The HOMO-LUMO gap for carbazole-based systems can be tuned by introducing different functional groups. Theoretical studies on various carbazole derivatives show a wide range of HOMO-LUMO gaps, which correlates with their observed electronic absorption properties.

Table 2: Representative Frontier Molecular Orbital Energies of Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene | -4.91 | -1.71 | 3.20 | researchgate.net |

| Methylene (B1212753) Blue | -4.84 | -2.92 | 1.92 | rsc.org |

| Methyl Red | -5.55 | -2.49 | 3.06 | rsc.org |

This table presents data for related compounds to illustrate typical FMO energies.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule can be visualized using electrostatic potential (ESP) maps, which are valuable for understanding intermolecular interactions. In 9H-Carbazol-9-ylmethyl acetate, the nitrogen atom of the carbazole ring is a region of negative potential, making it a nucleophilic center. The carbonyl oxygen of the acetate group also represents a region of high electron density.

The introduction of substituents can significantly alter the charge distribution. The concept of intramolecular charge transfer (ICT) is important in many carbazole derivatives, where the carbazole unit acts as an electron donor and the substituent as an electron acceptor. This charge transfer character is fundamental to their application in optoelectronic devices.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations using DFT are a standard method for predicting the infrared (IR) and Raman spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.

For carbazole derivatives, characteristic vibrational frequencies include the N-H stretching (for unsubstituted carbazoles), C-H stretching of the aromatic rings, and vibrations associated with the substituent. For instance, in a related carbazole derivative, the elongation vibrations of ν(Csp2-H) are observed in the range of 3050–3100 cm⁻¹, while ν(Csp3-H) are in the range of 2900–2950 cm⁻¹. nih.gov For 9H-Carbazol-9-ylmethyl acetate, one would expect to see characteristic peaks for the C=O stretching of the acetate group, in addition to the vibrations of the carbazole core.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, such as absorption spectra. nih.gov It provides insights into the nature of electronic transitions and the photophysical behavior of compounds.

For carbazole derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) in various solvents. iaamonline.org These calculations often show that the lowest energy electronic transition corresponds to a HOMO-LUMO transition, which can have significant charge-transfer character. The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental UV-Vis spectra. rsc.org

Table 3: Representative Calculated Maximum Absorption Wavelengths (λmax) for Carbazole Derivatives

| Compound | Solvent | Calculated λmax (nm) | Reference |

| Substituted Carbazole (C3-NH2, C4-NO2) | Vacuum | 477.15 | iaamonline.org |

| Substituted Carbazole Anion (C4-NH2, C5-NO2) | Vacuum | 694.61 | iaamonline.org |

| 9-phenyl-9H-carbazole moiety | - | 327-337 | nih.gov |

This table presents data for related compounds to illustrate typical absorption properties.

Molecular Dynamics (MD) Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide valuable information about the conformational stability of flexible molecules like 9H-Carbazol-9-ylmethyl acetate and can also be used to study intermolecular interactions in condensed phases.

Theoretical Prediction of Photophysical Parameters (e.g., Absorption/Emission Maxima, Quantum Yields)

The photophysical properties of carbazole derivatives are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict the photophysical parameters of these molecules. acs.org These calculations can elucidate the nature of electronic transitions, predict absorption and emission wavelengths, and provide insights into the factors governing fluorescence quantum yields.

By modifying the substituents on the carbazole core, at the nitrogen atom or on the aromatic rings, the photophysical properties can be fine-tuned. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics. researchgate.net

A typical computational study on a carbazole derivative like 9H-Carbazol-9-ylmethyl acetate would involve the following steps:

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable level of theory, often DFT with a specific functional and basis set.

Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λabs).

Excited State Geometry Optimization: The geometry of the first excited state (S1) is optimized to predict the emission wavelength (λem) from the relaxed excited state to the ground state.

Prediction of Quantum Yields: While direct and accurate prediction of quantum yields (ΦF) is challenging, computational methods can provide qualitative insights by calculating the oscillator strengths of transitions and analyzing the potential for non-radiative decay pathways.

The following table illustrates the type of data that would be generated from such a theoretical study. Please note that the values presented are hypothetical and serve as a representative example for a carbazole derivative.

| Parameter | Predicted Value | Computational Method |

| Absorption Maximum (λabs) | 290 - 350 nm | TD-DFT |

| Emission Maximum (λem) | 360 - 450 nm | TD-DFT |

| Stokes Shift | 70 - 100 nm | Calculated from λabs and λem |

| Oscillator Strength (f) | > 0.1 (for strong transitions) | TD-DFT |

| Quantum Yield (ΦF) | Qualitative assessment | Analysis of radiative and non-radiative decay rates |

This table is illustrative and does not represent experimentally verified data for 9H-Carbazol-9-ylmethyl acetate.

Computational Modeling of Electrochemical Redox Potentials

Computational electrochemistry is a valuable tool for predicting the redox potentials of organic molecules, which are crucial for applications in fields such as organic electronics and redox-flow batteries. mdpi.com For carbazole derivatives, understanding their oxidation and reduction behavior is essential for their use as hole-transporting materials and in electrochromic devices. nih.govnih.gov

The redox potentials of molecules like 9H-Carbazol-9-ylmethyl acetate can be computationally modeled using DFT. mdpi.com These calculations typically involve determining the Gibbs free energy change for the one-electron oxidation and reduction processes. The ionization potential (IP) and electron affinity (EA) can be correlated with the oxidation and reduction potentials, respectively.

The general approach involves:

Optimization of Neutral and Charged Species: The geometries of the neutral molecule, its radical cation (oxidized form), and its radical anion (reduced form) are optimized.

Calculation of Free Energies: The Gibbs free energies of the neutral and charged species are calculated. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to account for the effects of the solvent environment in which electrochemical measurements are typically performed.

Prediction of Redox Potentials: The redox potentials are then calculated relative to a reference electrode, often using a thermodynamic cycle. mdpi.com

The table below provides a hypothetical representation of the kind of data that would be obtained from a computational study on the electrochemical properties of a carbazole derivative.

| Parameter | Predicted Value (vs. Fc/Fc+) | Computational Method |

| First Oxidation Potential (Eox) | +0.8 to +1.2 V | DFT with PCM |

| First Reduction Potential (Ered) | -2.0 to -2.5 V | DFT with PCM |

| HOMO Energy | -5.5 to -6.0 eV | DFT |

| LUMO Energy | -1.5 to -2.0 eV | DFT |

This table is illustrative and does not represent experimentally verified data for 9H-Carbazol-9-ylmethyl acetate. The values are typical for carbazole derivatives and are referenced against the ferrocene/ferrocenium redox couple.

These computational approaches provide a powerful means to screen and design novel carbazole derivatives with tailored photophysical and electrochemical properties for specific applications, even before their synthesis and experimental characterization.

Chemical Reactivity and Mechanistic Transformations of 9h Carbazol 9 Ylmethyl Acetate and Its Derivatives

Oxidative Reactions of the Carbazole (B46965) and Acetate (B1210297) Moieties

The carbazole nucleus is susceptible to oxidation, leading to the formation of radical cations that can undergo further reactions. The acetate moiety, while generally stable, can be influenced by the reactivity of the carbazole ring.

Electrochemical Oxidation Pathways and Products

The electrochemical oxidation of carbazole and its N-substituted derivatives has been a subject of extensive study, primarily due to its relevance in the formation of conducting polymers. researchgate.netepstem.netnih.gov The process typically begins with a one-electron oxidation of the carbazole monomer to form a radical cation. researchgate.net This initial step is often followed by rapid coupling reactions.

The primary pathway for the electrochemical oxidation of N-substituted carbazoles, such as 9H-Carbazol-9-ylmethyl acetate, involves the coupling of radical cations at the 3 and 6 positions of the carbazole ring, leading to the formation of 3,3'-bicarbazyl structures. researchgate.net The presence of a substituent at the 9-position prevents N-N coupling, which can be an initial side reaction in the oxidation of unsubstituted carbazole. itu.edu.tr The resulting dimers are more easily oxidized than the monomer, facilitating the growth of a polymer chain on the electrode surface. researchgate.net This process, known as electropolymerization, results in the formation of a conducting polymer film. researchgate.netitu.edu.tr

Cyclic voltammetry is a key technique used to study these oxidation processes. researchgate.netepstem.net For many N-substituted carbazoles, the cyclic voltammograms show an initial oxidation peak corresponding to the formation of the radical cation. researchgate.net Upon repeated scans, the growth of a new redox system at lower potentials is often observed, which is characteristic of the electroactive polymer film being deposited on the electrode. researchgate.net The stability of the radical cation and the rate of dimerization can be influenced by the nature of the substituent at the 9-position. researchgate.net

Table 1: Electrochemical Oxidation Data for Carbazole Derivatives

| Compound | Onset Oxidation Potential (V vs. SCE) | Dimerization Rate Constant (M⁻¹s⁻¹) | Key Observations |

| Carbazole | +1.1 | High | Forms polycarbazole film. researchgate.net |

| 9-Ethylcarbazole (B1664220) | +1.0 | (4.25 ± 0.75) x 10⁵ | Forms a polymer film; the dimer is also oxidized. researchgate.net |

| 2-(9H-Carbazol-9-yl)acetic acid | +1.5 | - | Higher oxidation potential compared to carbazole. researchgate.net |

| 9-Alkylcarbazoles (longer chains) | ~+1.0 | - | More complex electrochemical behavior with multiple reduction peaks at high scan rates. researchgate.net |

Note: Data is compiled from various sources and experimental conditions may vary.

The final products of the electrochemical oxidation are typically insoluble, electroactive polymer films. researchgate.netnih.gov The properties of these films, such as conductivity and electrochromism, are highly dependent on the specific carbazole monomer and the electropolymerization conditions. researchgate.net

Chemical Oxidation with Specific Reagents

Chemical oxidation of carbazoles can be achieved using various reagents, leading to different products depending on the oxidant and reaction conditions. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common oxidant used for the polymerization of N-substituted carbazoles. itu.edu.tr The mechanism is believed to be similar to electrochemical oxidation, involving the formation of a radical cation intermediate which then undergoes coupling. itu.edu.tr

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org In the case of 9H-Carbazol-9-ylmethyl acetate, the methylene (B1212753) group attached to the nitrogen is analogous to a benzylic position. Therefore, treatment with hot, alkaline KMnO₄ could potentially lead to the cleavage of the N-CH₂ bond and oxidation of the carbazole nitrogen, or oxidation of the methyl group of the acetate, though the carbazole ring itself is also susceptible to oxidation under these harsh conditions. The oxidation of alkylarenes with KMnO₄ is thought to proceed via a free-radical mechanism involving the abstraction of a hydrogen atom from the benzylic position. iosrjournals.org

Palladium(II) acetate has been used for the cyclization of diphenylamines to carbazoles, which is an oxidative process. nih.gov However, when applied to substituted diphenylamines, it can also lead to other oxidation products, such as acetoxylated derivatives. nih.gov While not a direct oxidation of the carbazole ring itself, this highlights the potential for oxidative side reactions when using certain metal-based oxidizing agents.

Reductive Transformations of Carbazole-Acetate Linkages

The reduction of the carbazole-acetate linkage in 9H-Carbazol-9-ylmethyl acetate can target either the ester functionality or the carbazole ring system, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comlumenlearning.com Therefore, the treatment of 9H-Carbazol-9-ylmethyl acetate with LiAlH₄ would be expected to reduce the acetate group to a 2-hydroxyethyl group, yielding 2-(9H-carbazol-9-yl)ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but can reduce aldehydes and ketones. lumenlearning.com

Catalytic hydrogenation is another method for reduction. While the carbazole ring is aromatic and generally resistant to hydrogenation under mild conditions, more forcing conditions (high pressure and temperature) with catalysts like Raney nickel, palladium, or platinum can lead to the saturation of one or both of the benzene (B151609) rings. ox.ac.uk For instance, the catalytic hydrogenation of 9-ethylcarbazole has been studied for hydrogen storage applications, demonstrating that the carbazole ring can be fully hydrogenated. ox.ac.uk It is conceivable that under such conditions, the ester group of 9H-Carbazol-9-ylmethyl acetate could also be reduced, though this may require specific catalysts and conditions to achieve selectivity.

Nucleophilic Substitution Reactions on the Carbazole-Attached Alkyl Chain

The methylene group attached to the carbazole nitrogen in 9H-Carbazol-9-ylmethyl acetate is activated towards nucleophilic substitution due to the adjacent electron-withdrawing acetate group and the carbazole ring. The acetate group itself can act as a leaving group, particularly if protonated or activated by a Lewis acid.

A common transformation of esters is their reaction with nucleophiles such as amines and hydrazines. For example, ethyl 2-(9H-carbazol-9-yl)acetate, a close analog, has been shown to react with hydrazine (B178648) hydrate (B1144303) to form 2-(9H-carbazol-9-yl)acetohydrazide. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. A similar reaction would be expected for 9H-Carbazol-9-ylmethyl acetate with various amines to yield the corresponding amides.

Furthermore, the synthesis of various carbazole derivatives has been achieved through the S-alkylation of triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.comtdl.org This demonstrates the susceptibility of an alpha-halo carbonyl compound attached to a carbazole system to nucleophilic attack. While 9H-Carbazol-9-ylmethyl acetate does not have a halogen, the principle of nucleophilic attack on the alkyl chain is relevant. If the acetate group were to be converted to a better leaving group, such as a tosylate or a halide, a wide range of nucleophiles could be introduced at this position.

Electrophilic Aromatic Substitution on the Carbazole Ring System

The carbazole ring system is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The substitution pattern is influenced by the directing effects of the fused benzene rings and the substituent at the 9-position. For N-substituted carbazoles, electrophilic attack typically occurs at the 3 and 6 positions, which are para to the nitrogen atom and are the most electron-rich. researchgate.net

Nitration is a classic example of electrophilic aromatic substitution. The nitration of 9-ethylcarbazole, for instance, can be achieved using nitric acid in a solvent like chlorobenzene (B131634) or acetonitrile (B52724) to yield 3-nitro-9-ethylcarbazole. masterorganicchemistry.com The reaction proceeds via the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich carbazole ring. masterorganicchemistry.com

Halogenation, another common electrophilic substitution, can also be readily performed on the carbazole ring. For example, bromination of carbazole can be achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane. Depending on the stoichiometry, this can lead to mono- or di-substituted products, typically at the 3 and 6 positions.

Photochemical Reactions and Photoinitiation Mechanisms of Carbazole Acetates

Carbazole derivatives are known for their interesting photophysical and photochemical properties, which has led to their use as photoinitiators for polymerization. researchgate.net Upon absorption of UV light, carbazole derivatives can be excited to a singlet or triplet state.

For N-acylcarbazoles, a common photochemical reaction is the photo-Fries rearrangement. researchgate.net This reaction involves the homolytic cleavage of the N-acyl bond to form a radical pair, which can then recombine to give ortho- and para-acylcarbazoles, or abstract a hydrogen atom to form carbazole. While 9H-Carbazol-9-ylmethyl acetate is not an N-acylcarbazole, the principles of photochemical bond cleavage are relevant.

In the context of photoinitiation, carbazole derivatives can act as photosensitizers. Upon excitation, they can undergo intersystem crossing to the triplet state. This excited triplet state can then transfer its energy to a suitable monomer, initiating polymerization. Alternatively, the excited carbazole derivative can undergo electron transfer with a co-initiator to generate radical species that initiate polymerization. For some carbazole-based systems, photolysis can lead to the generation of free radicals that directly initiate polymerization. researchgate.net The efficiency and mechanism of photoinitiation are highly dependent on the specific structure of the carbazole derivative and the other components of the photopolymerization system. researchgate.net

Hydrolysis and Transesterification Reactions of the Acetate Group

The acetate group in 9H-Carbazol-9-ylmethyl acetate and its derivatives is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the properties of the carbazole-based molecules, enabling the introduction of different functional groups or the removal of the acetate moiety to yield the corresponding alcohol. The reactivity of the ester is influenced by the electronic properties of the carbazole ring and the reaction conditions employed, including the choice of catalyst and solvent.

Hydrolysis of the Acetate Group

Hydrolysis of 9H-Carbazol-9-ylmethyl acetate involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to produce 9H-Carbazol-9-ylmethanol and acetic acid. While specific studies on the hydrolysis of 9H-Carbazol-9-ylmethyl acetate are not extensively documented in the reviewed literature, the general principles of ester hydrolysis can be applied.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, ultimately leading to the expulsion of the alcohol (9H-Carbazol-9-ylmethanol) and the formation of acetic acid.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alkoxide ion (9H-Carbazol-9-ylmethoxide) and acetic acid. The alkoxide ion subsequently protonates from the newly formed acetic acid or the solvent to yield 9H-Carbazol-9-ylmethanol.

In the broader context of carbazole chemistry, the hydrolysis of related ester derivatives is a common synthetic step. For instance, the hydrolysis of ethyl 2-(9H-carbazol-9-yl)acetate is a key step in the synthesis of various carbazole-based compounds. researchgate.netacgpubs.orgacgpubs.org This reaction is typically carried out under basic conditions, for example, using hydrazine hydrate, which not only cleaves the ester but also leads to the formation of the corresponding acetohydrazide. researchgate.netacgpubs.orgacgpubs.org

Transesterification of the Acetate Group

Transesterification is a process where the acetate group of 9H-Carbazol-9-ylmethyl acetate is exchanged with another alkoxy group from an alcohol. This reaction is also typically catalyzed by an acid or a base.

Chemical Transesterification:

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl group. The choice of alcohol and catalyst can be tailored to synthesize a variety of 9H-Carbazol-9-ylmethyl ethers.

Enzymatic Transesterification:

Enzymatic catalysis, particularly using lipases, offers a milder and more selective alternative for transesterification reactions. nih.gov Lipases are highly effective in non-aqueous environments and can catalyze the transesterification of esters with high efficiency. nih.gov While specific studies on the lipase-catalyzed transesterification of 9H-Carbazol-9-ylmethyl acetate are limited, the general applicability of lipases to a wide range of esters suggests its potential in this context. nih.gov For example, lipases have been successfully employed in the transesterification of various esters, including those with bulky substituents. nih.gov The reaction involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to release the new ester and regenerate the enzyme.

The table below summarizes the expected products from the hydrolysis and transesterification of 9H-Carbazol-9-ylmethyl acetate.

| Reaction | Reagent(s) | Catalyst | Product(s) |

| Hydrolysis | Water | Acid or Base | 9H-Carbazol-9-ylmethanol, Acetic Acid |

| Transesterification | Alcohol (R-OH) | Acid or Base | 9H-Carbazol-9-ylmethyl ether (from R-OH), Acetic Acid |

| Enzymatic Transesterification | Alcohol (R-OH) | Lipase (B570770) | 9H-Carbazol-9-ylmethyl ether (from R-OH), Acetic Acid |

Mechanistic Considerations

The reactivity of the acetate group in 9H-Carbazol-9-ylmethyl acetate is influenced by the electron-donating nature of the carbazole ring system. The nitrogen atom of the carbazole moiety can participate in resonance, which may slightly decrease the electrophilicity of the carbonyl carbon of the acetate group compared to simple alkyl acetates. However, this effect is generally not significant enough to prevent hydrolysis or transesterification under standard conditions.

The choice of reaction conditions, particularly the catalyst and solvent, plays a crucial role in determining the outcome and efficiency of these reactions. For instance, in enzymatic reactions, the selection of the appropriate lipase and the optimization of reaction parameters such as temperature and substrate concentration are critical for achieving high yields and selectivity. nih.gov

Applications in Advanced Functional Materials and Organic Electronic Technologies

Strategic Use as a Key Building Block in Multi-Component Organic Synthesis

The carbazole (B46965) scaffold is a valuable building block in organic synthesis, known for its high charge carrier mobility, and thermal and photochemical stability. These properties make carbazole derivatives, including 9h-Carbazol-9-ylmethyl acetate (B1210297), attractive for creating complex organic molecules. researchgate.net The synthesis of such materials often involves straightforward, high-yield reactions. For instance, derivatives can be prepared through methods like 1,3-dipolar cycloaddition reactions, which offer excellent yields and regioselectivity. mdpi.com This ease of synthesis and the ability to introduce various functional groups make carbazole-based compounds highly adaptable for specific applications in materials chemistry. researchgate.netmdpi.comsemanticscholar.orgchimicatechnoacta.ruresearchgate.net

Integration into Organic Semiconductor Architectures

The favorable electronic properties of carbazole derivatives have led to their extensive use in organic semiconductor devices. These materials are integral to the performance of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Charge Transport Properties and Carrier Mobility Studies

Carbazole-based materials are well-regarded for their excellent charge transport characteristics. rsc.org The introduction of different functional groups onto the carbazole core can modulate these properties, allowing for the design of materials with either hole-transporting or electron-transporting capabilities. For example, incorporating a strong electron-withdrawing group like tricyanovinyl can induce electron-transporting properties in a typically hole-transporting carbazole derivative. rsc.org The hole mobility of carbazole-based materials can be significantly high, with some derivatives exhibiting mobilities in the range of 10⁻³ to 10⁻⁵ cm² V⁻¹ s⁻¹. acs.org This high mobility is crucial for efficient charge transport in electronic devices.

Table 1: Hole Mobility of Select Carbazole Derivatives

| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Electric Field (V cm⁻¹) |

| Thiazolo[5,4-d]thiazole Derivative 1 | 1.63 x 10⁻³ | 1.6 x 10⁵ |

| Thiazolo[5,4-d]thiazole Derivative 2 | 4.33 x 10⁻⁵ | 1.6 x 10⁵ |

This table presents data on the hole mobility of specific carbazole derivatives, highlighting the range of charge transport capabilities achievable through molecular design. acs.org

Development as Hole Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used as Hole Transporting Materials (HTMs) in OLEDs due to their high hole mobility and suitable energy levels. researchgate.netrsc.orgmdpi.commdpi.comnih.gov These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, which is essential for achieving high device performance. rsc.org The performance of OLEDs can be significantly enhanced by incorporating carbazole-based HTMs, leading to higher current efficiency, power efficiency, and external quantum efficiency. mdpi.comnih.gov For example, OLEDs using certain carbazole derivatives have demonstrated luminances up to 4130 cd/m² and external quantum efficiencies of up to 9.5%. nih.gov Furthermore, the thermal stability of these materials, often characterized by high glass transition temperatures, contributes to the operational lifetime of OLED devices. mdpi.com

Table 2: Performance of OLEDs with Carbazole-Based Materials

| Device/Material | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| Carbazole Derivative OLED | 4130 | ~20 | 9.5 |

| CDP-based OLED | 18,740 | 64.0 | 17.2 |

| TPA-2ACR-based OLED | - | 55.74 | 21.59 |

| (pyidcz)₂Ir(tmd)-based OLED | 39,123 | 69.2 | 21.2 |

| Solution-processed blue OLED | - | 41.2 (at 100 cd/m²) | - |

This table summarizes the performance metrics of various OLEDs incorporating different carbazole-based materials, showcasing their potential in high-efficiency lighting and display applications. researchgate.netmdpi.comnih.govresearchgate.netrsc.org

Applications in Perovskite Solar Cells (PSCs) as Interfacial Layers

In Perovskite Solar Cells (PSCs), carbazole derivatives play a crucial role as interfacial layers, particularly as Hole Transporting Layers (HTLs). rsc.orgresearchgate.net These layers are vital for efficient charge extraction from the perovskite absorber layer to the electrode. rsc.org The use of carbazole-based HTLs can lead to significant improvements in the power conversion efficiency (PCE) of PSCs. doi.org For instance, PSCs employing a simple, dopant-free carbazole-based HTM have achieved a PCE of 15.92%, comparable to the more complex and expensive spiro-OMeTAD. rsc.org Furthermore, the hydrophobic nature of some carbazole derivatives can enhance the long-term stability of PSCs by protecting the perovskite layer from moisture. doi.org Devices with such protective layers have been shown to retain up to 87% of their initial efficiency after 1000 hours. doi.org

Photoinitiator Applications in Radical Photopolymerization Systems

Beyond organic electronics, carbazole derivatives are also finding applications as photoinitiators in radical photopolymerization. This process is used in various industrial applications, such as coatings, adhesives, and 3D printing.

Mechanism of Radical Photoinitiation and Curing Efficiency

Carbazole-based photoinitiators can absorb light, typically in the UV or visible region, and generate reactive species (radicals) that initiate the polymerization of monomers. researchgate.netdp.tech Some carbazole derivatives can act as bifunctional photoinitiators, capable of initiating both free radical and cationic polymerization. researchgate.net The efficiency of these photoinitiators is determined by their light absorption characteristics and their ability to generate radicals upon photoexcitation. For example, a pyrrole-carbazole-based photoinitiator has demonstrated excellent absorption at 405 nm and can efficiently initiate free radical polymerization, leading to the formation of colorless photopolymers. researchgate.net The versatility of carbazole structures allows for the design of photoinitiators that are active under different light sources, including low-intensity LEDs, making them suitable for a wide range of photopolymerization applications. researchgate.netdp.tech

Formulation in UV-Curable Coatings, Adhesives, and Inks

While specific formulation data for "9h-Carbazol-9-ylmethyl acetate" is not extensively detailed in public literature, the broader class of carbazole derivatives is well-established for its utility in photopolymerization processes, which are central to UV-curable systems. Carbazole compounds are recognized as highly effective electron-transfer photosensitizers. nih.gov In such systems, they absorb UV light and transfer energy to a photoinitiator (like an onium salt), triggering the generation of reactive species that polymerize monomers and oligomers in the formulation. nih.gov

This photosensitizing action is crucial for both clear and pigmented coatings. nih.gov The introduction of carbazole derivatives can enhance the rate of photopolymerization. nih.gov This capability suggests that "9h-Carbazol-9-ylmethyl acetate," with its core carbazole structure, could be a valuable component in UV-curable coatings, adhesives, and inks, contributing to rapid and efficient curing under UV irradiation. The versatility of the carbazole structure allows for chemical modifications to fine-tune solubility and absorption characteristics, making it adaptable to various formulations.

Fabrication of Conducting Polymer Films via Electropolymerization

Electropolymerization is a powerful technique to deposit thin, uniform films of conducting polymers directly onto conductive surfaces like indium tin oxide (ITO) or platinum electrodes. j-morphology.com This method is widely applied to carbazole derivatives to create functional polymer films for electronic devices.

The electrochemical synthesis of poly(9H-carbazole) derivatives from monomers structurally similar to "9h-Carbazol-9-ylmethyl acetate" is a well-documented process. The polymerization occurs via anodic oxidation. j-morphology.comnih.gov When a potential is applied, the carbazole monomer is oxidized to a radical cation. nih.gov This unstable species then couples with another radical cation, typically at the 3- and 6-positions of the carbazole rings, to form a dimer. Further oxidation of the dimer leads to chain growth and the gradual deposition of a solid, electroactive polymer film on the electrode surface. j-morphology.comnih.gov

For instance, the electropolymerization of 2-(9H-carbazol-9-yl)acetic acid, a compound with a similar N-substituent to the target molecule, has been successfully demonstrated. j-morphology.com This process is often carried out using cyclic voltammetry, where repeated potential sweeps in a solution containing the monomer and a supporting electrolyte (like TBABF4 in acetonitrile) result in the formation of a polymer film. j-morphology.com The N-substituent, such as the -CH₂COOCH₃ group, improves the solubility of the monomer and can influence the properties of the resulting polymer without interfering with the 3,6-coupling mechanism. j-morphology.com Copolymers can also be synthesized by including other monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), in the electrochemical cell to tune the polymer's properties. nih.govnih.gov

Polymer films derived from carbazole monomers exhibit electrochromism, meaning they undergo reversible changes in color and light absorption when a voltage is applied. nih.govrsc.org This property is central to their use in applications like smart windows, displays, and sensors. The spectroelectrochemical response describes these optical changes as a function of the applied potential.

Upon electrochemical oxidation, polycarbazole films transition from a typically transparent or lightly colored neutral state to a colored oxidized state. For example, poly(2-(9H-carbazol-9-yl)acetic acid) is highly transparent in its neutral state and becomes green when oxidized. Similarly, polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene show multiple color changes, transitioning from bright gray to dark gray, khaki, and dark olive green as the oxidation potential increases. nih.gov

Key metrics for electrochromic performance include the transmittance change (ΔT%), which measures the contrast between the bleached and colored states, and the coloration efficiency (η), which relates the change in optical density to the amount of charge injected. Higher values for both metrics are desirable. Copolymers are often designed to optimize these properties. For example, a copolymer of a biscarbazole derivative and bithiophene displayed a high transmittance variation of 39.56% and a coloration efficiency of 160.5 cm²·C⁻¹ at 685 nm. nih.gov

Table 1: Electrochromic Performance of Various Poly(9H-Carbazole) Derivatives

| Polymer | Neutral State Color | Oxidized State Color(s) | ΔTmax (%) @ Wavelength (nm) | Coloration Efficiency (η) (cm²/C) @ Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Poly(9H-carbazol-9-ylpyrene) | Light Yellow | Gray, Grayish Green | 29 @ 460 | Not specified for film | rsc.org |

| P(DiCP-co-CPDTK) | Light Yellow | Grey, Rock Grey | 39.5 @ 1037 | 184.1 @ 1037 | researchgate.net |

| P(bCmB-co-bTP) | Not specified | Not specified | 39.56 @ 685 | 160.5 @ 685 | nih.gov |

| P(bCmB-co-bTP)/PEDOT Device | Not specified | Not specified | 40.7 @ 635 | 428.4 @ 635 | nih.gov |

| Poly(2-(9H-carbazol-9-yl)acetic acid) | High Transmittance | Green | Not specified | Not specified |

Luminescent Materials Development for Optoelectronic Applications

The rigid, planar, and electron-rich nature of the carbazole ring system makes it an excellent fluorophore. This intrinsic luminescence is the foundation for the development of advanced materials for optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

Carbazole derivatives are known for their strong fluorescence properties. acs.org The specific compound "methyl 9H-carbazole-9-acetate," which is structurally analogous to "9h-Carbazol-9-ylmethyl acetate," is noted as a useful intermediate in the synthesis of novel fluorescence derivatization reagents. nih.gov This highlights the inherent fluorescent potential of this molecular scaffold.

A key characteristic of these compounds is solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. For carbazole derivatives like 9-carbazolylacetic acid, a bathochromic (red) shift in the fluorescence emission maximum is observed as the solvent polarity increases. nih.gov This effect is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. This phenomenon is critical for designing materials with tunable emission colors. mdpi.com For instance, the fluorescence emission of a carbazole derivative might be in the blue region in a non-polar solvent like cyclohexane (B81311) but shift towards green in a polar solvent like acetonitrile (B52724). nih.gov This allows for the fine-tuning of the emission color by controlling the molecular environment.

Table 2: Solvatochromic Shift in Fluorescence of Carbazole Derivatives

| Compound Type | Solvent Polarity Change | Observed Effect on Emission | Reference |

|---|---|---|---|

| 9-Carbazolylacetic Acid | Increasing Polarity | Bathochromic (Red) Shift | nih.gov |

| Carbazole-based Push-Pull Chromophores | Increasing Polarity (n-hexane to DMSO) | Red Shift | |

| Star-shaped Carbazole-Triazine Derivatives | Increasing Polarity | Strong Solvatochromic (Red) Shift | mdpi.com |

The carbazole scaffold is a versatile platform for creating specialized luminescent materials. By functionalizing the carbazole core, researchers can design fluorescent probes for detecting specific analytes and highly efficient emitters for OLEDs.

Fluorescent Probes: Carbazole-based probes are designed to signal the presence of an analyte through a change in their fluorescence intensity or wavelength. For example, carbazole derivatives have been engineered to act as selective "turn-on" or "turn-off" sensors for various species. Probes have been developed for the highly sensitive detection of fluoride (B91410) ions, chromium(III), and important biological molecules like mitochondrial DNA and hydrogen peroxide. mdpi.com These probes often work by having the analyte interact with a specific recognition site attached to the carbazole fluorophore, which then modulates its electronic structure and, consequently, its fluorescent output.

Emitters for OLEDs: In the field of organic electronics, carbazole derivatives are widely used as emitter materials in the emissive layer of OLEDs. Their high fluorescence quantum yields and excellent charge-transporting properties are highly desirable. The carbazole unit can serve as an electron donor and a hole-transporting moiety, which helps to create a balance of charge carriers within the device, leading to efficient light emission. nih.gov By modifying the molecular structure, for instance by creating donor-acceptor systems or fusing additional rings to the carbazole core, the emission color can be tuned across the visible spectrum from deep-blue to orange-red. nih.gov Materials based on carbazole have been used to achieve OLEDs with high external quantum efficiencies (EQE), with some designs reaching values approaching 40%.

Electrochemical Behavior and Advanced Analytical Characterization

Cyclic Voltammetry (CV) for Redox Processes and Potential Windows

Specific data from cyclic voltammetry studies on 9h-Carbazol-9-ylmethyl acetate (B1210297) are not available in the reviewed scientific literature. In contrast, studies on related carbazole-containing polymers, such as poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene), detail redox processes that correspond to the formation of radical cations and dications. mdpi.comsemanticscholar.org For example, the electrochemical polymerization of a related monomer, 2-(9H-carbazol-9-yl) acetic acid, was investigated using cyclic voltammetry to successfully form a polymer thin-film. journalajacr.comresearchgate.net However, the precise redox potentials and the electrochemical potential window for the monomer 9h-Carbazol-9-ylmethyl acetate remain uncharacterized.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer and Diffusion Kinetics

There is no direct experimental data from Electrochemical Impedance Spectroscopy (EIS) for 9h-Carbazol-9-ylmethyl acetate found in the available research. EIS has been effectively utilized to characterize copolymers of other carbazole (B46965) derivatives, such as poly(9-tosyl-9H-carbazole-co-pyrrole). researchgate.netosti.gov These studies, which involve modeling the system with equivalent circuits, have yielded valuable information on properties like low-frequency capacitance, offering insights into the interfacial charge transfer and diffusion kinetics of the polymeric films. osti.gov This information, however, is specific to the polymers and not the 9h-Carbazol-9-ylmethyl acetate monomer.

Chronoamperometry and Chronocoulometry for Quantitative Electrochemical Analysis

Dedicated studies employing chronoamperometry or chronocoulometry for the quantitative electrochemical analysis of 9h-Carbazol-9-ylmethyl acetate are absent from the reviewed literature. These electrochemical techniques are commonly applied to evaluate the performance of electrochromic polymers derived from carbazole monomers, for instance, in assessing the switching times and coloration efficiency of devices based on poly(9H-carbazol-9-ylpyrene). researchgate.net Nevertheless, specific quantitative analytical data for 9h-Carbazol-9-ylmethyl acetate is not documented.

Future Research Trajectories and Emerging Paradigms in 9h Carbazol 9 Ylmethyl Acetate Chemistry

Rational Molecular Design for Targeted Functionalization and Performance Optimization

The strategic design of molecules is fundamental to achieving desired functions and optimizing performance. For derivatives of 9H-Carbazol-9-ylmethyl acetate (B1210297), this involves the targeted modification of the carbazole (B46965) core and the N-substituent to fine-tune its electronic, optical, and biological properties. The carbazole skeleton is a well-established structural motif in compounds developed for applications ranging from pharmaceuticals to materials science. nih.govmdpi.com

In the realm of materials science, rational design focuses on tuning the frontier orbital energies (HOMO/LUMO) and triplet energy levels. researchgate.netacs.org The appeal of carbazole derivatives lies in their high thermal stability, excellent hole-transporting properties, and the versatility for chemical functionalization at various sites to achieve a wide range of emission colors in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net By strategically adding electron-donating or electron-withdrawing groups to the carbazole ring, researchers can create bipolar host materials that lead to a better balance of charge carriers within the emitting layer of an OLED, significantly improving device efficiency. acs.orgmdpi.com The design of such molecules often follows a donor-π-acceptor architecture to control intramolecular charge transfer (ICT) processes and achieve deep-blue emission. nih.gov

Table 1: Examples of Rationally Designed Carbazole Derivatives and Their Applications

| Derivative Class | Design Strategy | Target Application | Key Findings |

| Acetyl benzohydrazides | Functionalization of the N-acetate group | Urease Inhibition | Synthesis of a library of compounds for biological screening. rsc.org |

| Benzofuran-1,2,4-triazoles | Linking functional heterocycles to the carbazole core | Anti-SARS-CoV-2 Agents | Strong binding affinities to key viral proteins observed in docking studies. nih.gov |

| Bipolar Host Materials | Combining electron-donating carbazole with electron-accepting moieties (e.g., imidazole, triazine) | Phosphorescent OLEDs | Improved charge balance and high external quantum efficiencies (EQEs). acs.orgmdpi.commdpi.com |

| Fused-Ring Carbazoles | Extending the π-electron system of the carbazole core | Deep-Blue & TADF OLEDs | Tunable frontier orbitals, high photoluminescence quantum yields, and outstanding OLED efficiencies. rsc.org |

Green Chemistry Approaches in Synthetic Methodologies for Carbazole Acetates

The synthesis of carbazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of safer reagents, milder reaction conditions, and more efficient, atom-economical processes. researchgate.net Traditional methods for carbazole synthesis often require harsh conditions or toxic reagents. nih.gov Modern approaches seek to overcome these limitations.

One promising green strategy is the use of visible light as a clean energy source. For example, carbazoles can be synthesized via a visible light-induced intramolecular C-H amination reaction using aryl sulfilimines as a safe alternative to potentially hazardous azide (B81097) precursors. mdpi.com This method can proceed under transition-metal-free conditions, further enhancing its green credentials. mdpi.com

Other innovative, metal-free approaches include base-catalyzed one-pot syntheses and Brønsted acid-catalyzed cascade annulations, which offer scalable pathways to functionalized carbazoles. nih.gov The use of imidazolium-based ionic liquids as recoverable and selective green catalytic solvent systems represents another significant advancement, breaking the reliance on conventional toxic organic solvents. nih.gov Furthermore, "click chemistry," specifically the 1,3-dipolar cycloaddition reaction, can be performed in environmentally benign solvent systems like water/ethanol (B145695) to produce complex carbazole-containing triazoles with high yield and regioselectivity. mdpi.com These methods not only reduce the environmental impact but also often provide higher yields and selectivity, making them both ecologically and economically attractive. mdpi.comnih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Real-Time Analysis

To optimize synthetic processes and ensure product quality, there is a growing emphasis on advanced in-situ characterization techniques, often grouped under the umbrella of Process Analytical Technology (PAT). rsc.orgresearchgate.net PAT utilizes real-time analytical tools to monitor critical process parameters, enabling a deeper understanding and control of chemical reactions as they happen. rsc.orgacs.org

For the synthesis of 9H-Carbazol-9-ylmethyl acetate, which typically involves the N-alkylation of carbazole, in-situ spectroscopic methods are particularly valuable. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, using fiber-optic probes submerged directly in the reaction vessel, can track the concentrations of reactants, intermediates, and products in real time. acs.orgnih.govnih.gov This is achieved by monitoring characteristic vibrational bands of the functional groups involved in the transformation. nih.govrsc.org For example, the disappearance of the N-H bond of the carbazole reactant and the appearance of the ester carbonyl (C=O) stretch of the 9H-Carbazol-9-ylmethyl acetate product could be quantitatively monitored. rsc.org

This real-time data allows for the precise determination of reaction endpoints, identification of transient intermediates, and the study of reaction kinetics. nih.govmdpi.com By gathering such information-rich data, chemists can rapidly optimize reaction conditions (e.g., temperature, reagent stoichiometry, catalyst loading), minimize the formation of impurities, and ensure batch-to-batch consistency. rsc.orgyoutube.com The application of PAT is crucial for developing robust, safe, and efficient processes suitable for scaling up from the laboratory to industrial production. researchgate.netacs.org

Exploration in Novel Organic Electronic Device Architectures and Integration

Carbazole derivatives are cornerstone materials in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable photophysical characteristics. researchgate.netmdpi.com 9H-Carbazol-9-ylmethyl acetate and its derivatives are being explored for integration into a variety of novel device architectures, particularly organic light-emitting diodes (OLEDs) and organic solar cells. ktu.eduacs.org

In OLEDs, carbazole-based compounds are exceptionally versatile. mdpi.com They are widely used as host materials in phosphorescent OLEDs (PhOLEDs), where their high triplet energy level facilitates efficient energy transfer to guest phosphorescent emitters, enabling the harvesting of both singlet and triplet excitons and achieving internal quantum efficiencies approaching 100%. researchgate.netmdpi.comrsc.org The performance of these devices is strongly influenced by the molecular design of the carbazole host. mdpi.com By creating bipolar host materials that incorporate both electron-donating (carbazole) and electron-accepting (e.g., benzimidazole, triazine) moieties, charge injection and transport can be balanced, leading to lower operating voltages and reduced efficiency roll-off at high brightness. acs.orgnih.gov Carbazole derivatives are also used as fluorescent emitters themselves, particularly for achieving deep-blue emission, which is critical for full-color displays and white lighting applications. rsc.orgnih.gov

Table 2: Performance of Selected Carbazole-Based Host Materials in OLEDs

| Host Material | Emitter (Dopant) | Device Color | Max. External Quantum Efficiency (EQE) | Reference |

| E25 | Green Phosphor | Green | 25.6% | mdpi.com |

| H2 | FIrpic (Blue Phosphor) | Blue | 10.3% (at 100 cd/m²) | nih.gov |

| H2 | Ir(ppy)₃ (Green Phosphor) | Green | 9.4% (at 1000 cd/m²) | nih.gov |

| 2TRZ-TP-ICz | Red Phosphor | Red | 13.7% | mdpi.com |

| p-CbzBiz | Green Phosphor | Green | 21.8% | acs.org |

Beyond OLEDs, carbazole derivatives are effective hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org The design of the carbazole-based HTM is crucial for efficient extraction of holes from the perovskite layer and their transport to the electrode. The number and arrangement of carbazole units within the molecule significantly influence hole mobility, conductivity, and ultimately, the power conversion efficiency of the solar cell. acs.org The acetate functionality on a molecule like 9H-Carbazol-9-ylmethyl acetate could be leveraged to improve solubility for solution processing or to act as an anchoring group to the device substrates.

Synergistic Integration with Nanomaterials for Hybrid Functional Systems

The integration of carbazole derivatives with nanomaterials creates hybrid systems that can exhibit synergistic properties, combining the unique electronic and optical characteristics of the organic molecule with the distinct physical attributes of the nanoparticle. frontiersin.orgnih.gov This synergy opens pathways to advanced applications in sensing, photocatalysis, and optoelectronics. rsc.orgarxiv.org

Carbazole derivatives can be used as surface ligands to functionalize semiconductor quantum dots (QDs). nih.govresearchgate.net For example, N-vinylcarbazole can be used to modify silicon QDs, resulting in a hybrid nanomaterial with distinct spectroscopic properties compared to the individual components. nih.gov The carbazole moiety can also act as a green reducing agent for the synthesis of fluorescent gold nanoparticles, where the carbazole molecules simultaneously functionalize the nanoparticle surface, controlling its morphology and fluorescence. nih.gov The acetate group of 9H-Carbazol-9-ylmethyl acetate could serve as a valuable anchor for covalent attachment to the surface of metal oxide or other functionalized nanoparticles.

Hybrid materials based on carbon nanotubes (CNTs) and carbazole derivatives are also an active area of research. researchgate.netmdpi.com Carbazole compounds can be synthesized using catalysts based on bimetallic nanoparticles immobilized on reduced graphene oxide (rGO), a 2D carbon nanomaterial. rsc.org The resulting conjugated carbazole derivatives exhibit interesting photophysical properties. rsc.org Furthermore, functionalized CNTs can serve as carriers for various molecules. researchgate.net By attaching carbazole derivatives to the surface of CNTs, either through covalent or non-covalent interactions, it is possible to create hybrid materials where the carbazole unit acts as a light-harvester or sensor, while the CNT provides a high-surface-area, conductive scaffold. frontiersin.orgnih.gov These hybrid systems hold promise for developing new sensors, photocatalysts, and components for advanced electronic devices.

Q & A

Q. What are common synthetic routes for 9H-carbazol-9-ylmethyl acetate and related carbazole derivatives?

Synthesis typically involves alkylation, reductive amination, or coupling reactions. For example:

- Reductive amination : Carbazole-9-acetaldehyde can react with amines using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under inert conditions .

- Suzuki-Miyaura coupling : Aryl halides (e.g., 3-chlorophenyl-carbazole) react with boronic esters in dioxane using Pd(dppf)Cl₂ as a catalyst and KOAc as a base at 130°C .

- N-Acylation : Cyclic diaryliodonium salts react with amides to form N-acyl carbazoles, purified via silica gel chromatography .

Q. How are carbazole derivatives purified and characterized post-synthesis?

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is standard for isolating carbazole derivatives . Recrystallization from methanol/water mixtures improves purity .

- Characterization : NMR (¹H/¹³C) confirms structural integrity, while single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. For example, SCXRD revealed edge-to-face π-stacking (3.5 Å) in (9H-carbazol-9-ylmethyl)diethylamine .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for carbazole derivatives be resolved?

Discrepancies in bond lengths/angles may arise from experimental resolution or refinement protocols. Best practices include:

- High-resolution data collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement with SHELXL : Apply anisotropic displacement parameters and riding models for H-atoms. For example, SHELXL refined R factors to 0.048 for (9H-carbazol-9-ylmethyl)diethylamine .

- Cross-validation : Compare with databases (e.g., Cambridge Structural Database) to identify outliers in bond parameters .

Q. What advanced techniques analyze electropolymerization of carbazole-based compounds?

- Electrochemical impedance spectroscopy (EIS) : Measures charge transfer resistance in copolymer films (e.g., carbazole-EDOT systems) .

- Cyclic voltammetry (CV) : Determines oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl for 9H-carbazole derivatives) and monitors polymerization kinetics .

- Spectroelectrochemistry : Correlates optical absorption changes (e.g., π→π* transitions) with redox states during doping .

Q. How do intermolecular interactions influence material properties in carbazole crystals?

- Hydrogen bonding : N—H⋯O bonds (e.g., in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) form 1D chains (C(8) graph set), enhancing thermal stability .

- π-π stacking : Edge-to-face interactions (3.5–3.6 Å) in carbazole derivatives create columnar structures, critical for charge transport in OLEDs .

- Validation via Hirshfeld surfaces : Quantifies interaction contributions (e.g., C⋯H vs. H⋯H contacts) using CrystalExplorer .

Q. How to design experiments for studying carbazole derivatives in optoelectronic devices?

- OLED fabrication : Use vacuum deposition to create thin films. Carbazole derivatives exhibit strong blue emission (λ_em ~450 nm) due to rigid, planar structures .

- Photoluminescence quantum yield (PLQY) : Measure using integrating spheres; carbazole derivatives often achieve PLQY >60% in doped films .

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV for 9H-carbazole-3,6-dicarbaldehyde) to predict optoelectronic behavior .

Methodological Considerations

- Safety : While 9H-carbazol-9-ylmethyl acetate is not classified as hazardous, general lab precautions apply: use PPE, avoid inhalation, and store away from ignition sources .

- Data reproducibility : Report detailed synthetic conditions (e.g., solvent ratios, catalyst loadings) and crystallographic refinement parameters (e.g., R factors, data-to-parameter ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.